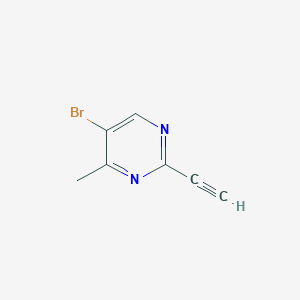![molecular formula C11H17NO2 B11902360 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-oxa-1-azaspiro[44]non-1-en-4-one is a chemical compound with the molecular formula C11H17NO2 It is known for its unique spirocyclic structure, which includes a spiro-connected oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Applications De Recherche Scientifique
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes by modulating enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Similar spirocyclic structure but with a diaza moiety instead of an oxa moiety.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride: A hydrochloride salt form of the diaza compound
Uniqueness
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one is unique due to its oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to its diaza counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-6-9-12-11(10(13)14-9)7-4-5-8-11/h2-8H2,1H3 |
Clé InChI |
PZEVCAJJKYFOGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2(CCCC2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


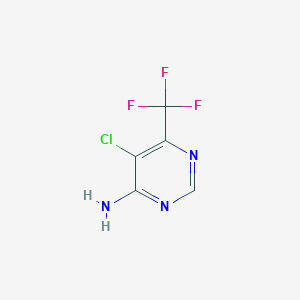

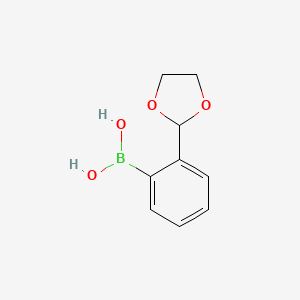
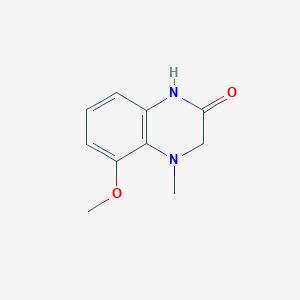
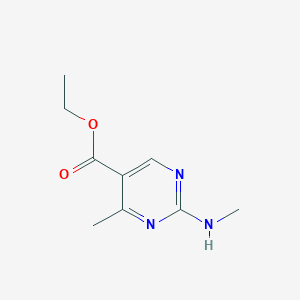
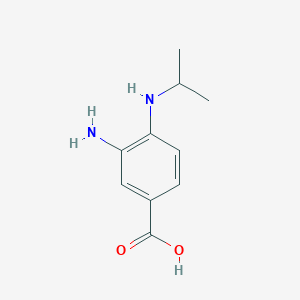

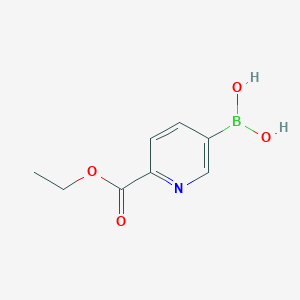
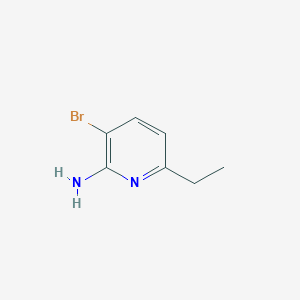
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
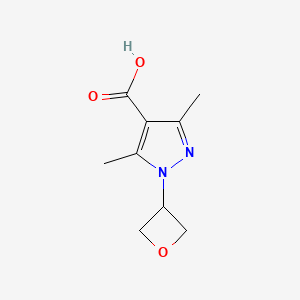
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

